molecular formula C6H12N2O B13086057 N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide

N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide

Cat. No.: B13086057
M. Wt: 128.17 g/mol
InChI Key: AUICVUZUHQWWGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide structure .

Industrial Production Methods

Industrial production methods for N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines .

Scientific Research Applications

N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and imidamide structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2,2-dimethylcyclopropane-1-carboxamide
  • 2,2-dimethylcyclopropane-1-carboximidamide
  • N’-hydroxy-2,2-dimethylcyclopropane-1-carboxylate

Uniqueness

N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide is unique due to its specific combination of a cyclopropane ring with an imidamide group and a hydroxyl group. This structure imparts distinct reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide

InChI

InChI=1S/C6H12N2O/c1-6(2)3-4(6)5(7)8-9/h4,9H,3H2,1-2H3,(H2,7,8)

InChI Key

AUICVUZUHQWWGO-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC1/C(=N/O)/N)C

Canonical SMILES

CC1(CC1C(=NO)N)C

Origin of Product

United States

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